molecular formula C10H14ClNO2S B13548447 2-chloro-4-methyl-N-propylbenzenesulfonamide

2-chloro-4-methyl-N-propylbenzenesulfonamide

Cat. No.: B13548447
M. Wt: 247.74 g/mol
InChI Key: XYTINAXAERSBFW-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-N-propylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with chlorine at position 2, a methyl group at position 4, and a propylsulfonamide moiety at position 1. Sulfonamides are widely studied for their antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.

Properties

Molecular Formula

C10H14ClNO2S

Molecular Weight

247.74 g/mol

IUPAC Name

2-chloro-4-methyl-N-propylbenzenesulfonamide

InChI

InChI=1S/C10H14ClNO2S/c1-3-6-12-15(13,14)10-5-4-8(2)7-9(10)11/h4-5,7,12H,3,6H2,1-2H3

InChI Key

XYTINAXAERSBFW-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)C1=C(C=C(C=C1)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-methyl-N-propylbenzenesulfonamide typically involves the sulfonation of 2-chloro-4-methylbenzenesulfonyl chloride with propylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of 2-chloro-4-methyl-N-propylbenzenesulfonamide may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-methyl-N-propylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfone derivatives or reduction to form sulfinamide derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfinamide derivatives.

    Hydrolysis: Formation of sulfonic acid and amine.

Scientific Research Applications

2-chloro-4-methyl-N-propylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-4-methyl-N-propylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

  • Chlorine and Methyl Substitutions: The 2-chloro-4-methyl substitution pattern is shared with compounds like 4-Chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-N-imino derivatives (). However, these analogs incorporate additional heterocyclic systems (e.g., imidazole), which may enhance binding to biological targets through hydrogen bonding or π-π stacking .
  • N-Substituents: The N-propyl group in the target compound contrasts with bulkier substituents in analogs such as N-[4-(2-chloroacetyl)phenyl]methanesulfonamide (), which includes a chloroacetyl group.

Physical and Crystallographic Properties

  • Melting Points : Analogs with rigid heterocycles (e.g., compound 11 in ) exhibit higher melting points (177–180°C) due to crystalline packing, while flexible chains (e.g., ethoxycarbonylmethylthio in compound 14 ) lower melting points. The target’s propyl group may result in intermediate values, balancing flexibility and crystallinity .
  • Bond Geometry : Crystal data from N-(2-chloro-2-nitro-1-phenylpropyl)-4-methylbenzenesulfonamide () reveal key bond angles (e.g., S1–N2–C3 = 107.24°) and torsional parameters. Similar geometry in the target compound’s sulfonamide group would influence solubility and intermolecular interactions .

Biological Activity

2-Chloro-4-methyl-N-propylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C11H14ClN1O2S
  • Molecular Weight : 273.75 g/mol
  • IUPAC Name : 2-chloro-4-methyl-N-propylbenzenesulfonamide

The biological activity of 2-chloro-4-methyl-N-propylbenzenesulfonamide primarily arises from its interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis, which is essential for bacterial growth and replication .
  • Anticancer Properties : Studies indicate that sulfonamide derivatives can induce apoptosis in cancer cells by modulating cell cycle progression and inhibiting key signaling pathways involved in cell proliferation .

Antimicrobial Activity

Research has highlighted the antimicrobial potential of 2-chloro-4-methyl-N-propylbenzenesulfonamide against various pathogens.

Efficacy Against Bacterial Strains

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Bacillus subtilis64 µg/mL

The compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .

Anticancer Activity

The anticancer effects of 2-chloro-4-methyl-N-propylbenzenesulfonamide have been evaluated in various cancer cell lines:

Case Studies

  • Breast Cancer (MDA-MB-231 Cell Line) :
    • IC50 : 5.35 µM
    • The compound induced apoptosis and caused cell cycle arrest, leading to a significant reduction in cell viability .
  • Non-Small Cell Lung Cancer (A549 Cell Line) :
    • The compound exhibited a mean percent inhibition of approximately 50% at a concentration of 10 µM, indicating strong antiproliferative effects .
  • Leukemia Cell Lines :
    • Inhibition rates reached up to 65% in certain leukemia cell lines, showcasing the compound's broad-spectrum anticancer activity .

Research Findings

Recent studies have focused on the design and synthesis of novel sulfonamide derivatives based on the structure of 2-chloro-4-methyl-N-propylbenzenesulfonamide. These derivatives were tested for their biological activity:

  • A derivative showed an IC50 value of 0.49 µM against V600EBRAF, highlighting the potential for targeted cancer therapies using sulfonamide-based compounds .
  • Computational docking studies have indicated favorable binding interactions with DHPS, suggesting that modifications to the sulfonamide structure can enhance antimicrobial efficacy .

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